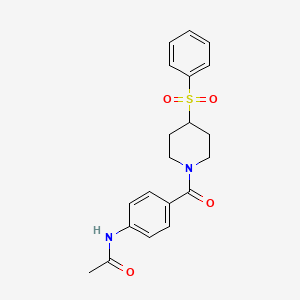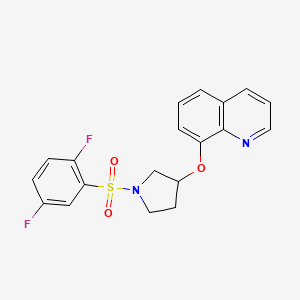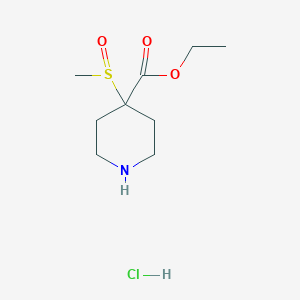
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. It has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the extracellular signal-regulated kinase (ERK) pathway, which is often overactive in cancer cells.
作用机制
Target of Action
The primary targets of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It has been found to be more selective towards ENT2 than ENT1 . The inhibition of these transporters can lead to changes in the cellular uptake of nucleosides, affecting various cellular functions.
Pharmacokinetics
Similar compounds, such as fentanyl analogs, generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its ability to selectively target the ERK pathway, which is often overactive in cancer cells. This makes it a promising candidate for cancer treatment, as it has the potential to inhibit the growth of cancer cells while leaving normal cells unharmed. However, one of the main limitations of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
未来方向
There are several potential future directions for research on N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of this compound. Finally, there is interest in the development of this compound-based therapies for other diseases that are associated with dysregulated ERK signaling, such as neurofibromatosis type 1 and Noonan syndrome.
合成方法
The synthesis of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, including the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride to form 2-fluoro-N-(4-methylbenzoyl)aniline, which is then reacted with ethyl 2-cyano-3,3-dimethylacrylate to form 2-fluoro-N-(4-methylbenzoyl)-3,3-dimethyl-2-butenoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, which is finally reacted with thionyl chloride to form this compound.
科学研究应用
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the ERK pathway, which is often overactive in cancer cells. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, pancreatic, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBGBAJEGVGCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)




![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)